

Longiferone B: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Longiferone B is a daucane sesquiterpene isolated from the rhizomes of Boesenbergia longiflora.[1][2] This document provides a comprehensive overview of the chemical structure, spectroscopic properties, and reported anti-inflammatory activity of **Longiferone B**. Detailed experimental protocols for its isolation and biological evaluation are provided, along with a visualization of its putative signaling pathway. To date, a total synthesis of **Longiferone B** has not been reported in the literature.

Chemical Structure and Properties

Longiferone B is classified as a daucane sesquiterpene.[1][2] Its chemical structure was elucidated through extensive spectroscopic analysis.

Chemical Structure:



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Table 1: Chemical and Physical Properties of Longiferone B

Property	Value	Reference
Molecular Formula	C15H22O	[3]
Molecular Weight	218.34 g/mol	[3]
CAS Number	1639810-67-5	[1]
Appearance	Colorless oil	Sudsai et al., 2014
Optical Rotation	[α]D ²⁵ +85 (c 0.1, CHCl ₃)	Sudsai et al., 2014

Spectroscopic Data

The structural elucidation of **Longiferone B** was based on the following spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹H and ¹³C NMR Spectroscopic Data for Longiferone B (in CDCl₃)



Position	¹³ C (ppm)	¹H (ppm, J in Hz)
1	43.5	2.59 (1H, m)
2	25.4	1.85 (1H, m), 1.68 (1H, m)
3	31.9	1.95 (1H, m), 1.57 (1H, m)
4	48.9	2.43 (1H, q, 7.0)
5	50.3	2.08 (1H, d, 11.0)
6	37.0	2.35 (1H, dd, 16.5, 5.5)
7	200.1	-
8	135.2	5.83 (1H, s)
9	162.3	-
10	34.9	2.25 (1H, m)
11	148.2	4.88 (1H, s), 4.85 (1H, s)
12	110.1	-
13	20.8	1.73 (3H, s)
14	12.3	1.09 (3H, d, 7.0)
15	21.5	1.05 (3H, s)

Data sourced from Sudsai et al., J Ethnopharmacol. 2014 Jun 11;154(2):453-61.

Mass Spectrometry and Infrared Spectroscopy

Table 3: HR-ESI-MS and IR Data for Longiferone B

Spectroscopic Technique	Data
HR-ESI-MS	m/z 219.1744 [M+H] ⁺ (calculated for C ₁₅ H ₂₃ O, 219.1749)
Infrared (IR) ν _{max} (cm ⁻¹)	1668 (C=O), 1645 (C=C)



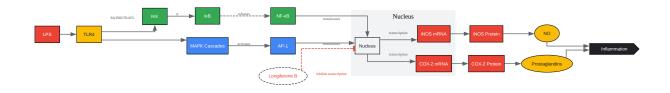
Data sourced from Sudsai et al., J Ethnopharmacol. 2014 Jun 11;154(2):453-61.

Biological Activity: Anti-inflammatory Effects

Longiferone B has demonstrated significant anti-inflammatory properties in vitro. It inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW264.7 cells with an IC₅₀ value of 21.0 μM.[1][2] Furthermore, it has been shown to suppress the mRNA expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory cascade.[1][2]

Signaling Pathway

Longiferone B exerts its anti-inflammatory effects by likely interfering with the activation of transcription factors that regulate the expression of pro-inflammatory genes such as Nos2 (iNOS) and Ptgs2 (COX-2). The diagram below illustrates the generally accepted signaling pathway initiated by LPS, leading to the production of inflammatory mediators, and the putative points of inhibition by **Longiferone B**.



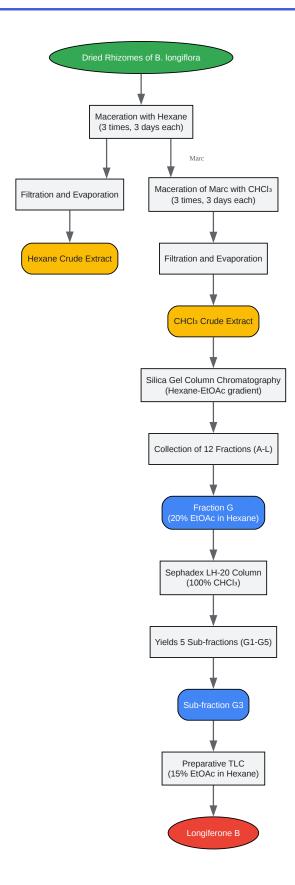
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Caption: LPS-induced inflammatory signaling and inhibition by **Longiferone B**.

Experimental Protocols Isolation of Longiferone B from Boesenbergia longiflora

The following protocol is adapted from Sudsai et al. (2014).





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Caption: Isolation workflow for Longiferone B.



- Extraction: Dried and powdered rhizomes of B. longiflora (1.5 kg) were macerated sequentially with hexane and chloroform (CHCl₃) at room temperature. Each solvent extraction was repeated three times for three days. The filtrates were evaporated under reduced pressure to yield the respective crude extracts.
- Column Chromatography: The CHCl₃ extract (20 g) was subjected to silica gel column chromatography, eluting with a hexane-ethyl acetate (EtOAc) gradient system to yield 12 fractions (A-L).
- Fraction Purification: Fraction G (eluted with 20% EtOAc in hexane) was further purified on a Sephadex LH-20 column using 100% CHCl₃ as the mobile phase to give five sub-fractions (G1-G5).
- Final Isolation: Sub-fraction G3 was subjected to preparative thin-layer chromatography (TLC) using 15% EtOAc in hexane as the developing solvent to afford pure **Longiferone B** (15 mg).

Nitric Oxide (NO) Production Assay

This protocol details the measurement of NO production in LPS-stimulated RAW264.7 macrophages.

- Cell Culture: RAW264.7 cells are plated in 96-well plates at a density of 1 x 10⁵ cells/well and incubated for 24 hours.
- Treatment: The cells are pre-treated with various concentrations of Longiferone B for 2 hours before being stimulated with lipopolysaccharide (LPS) (1 μg/mL) for 24 hours.
- Griess Reaction: After incubation, 100 μL of the cell culture supernatant is mixed with an equal volume of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).
- Quantification: The absorbance is measured at 550 nm using a microplate reader. The
 concentration of nitrite, a stable product of NO, is determined from a sodium nitrite standard
 curve.



Reverse Transcription Polymerase Chain Reaction (RT-PCR) for iNOS and COX-2 mRNA Expression

This protocol outlines the procedure to measure the effect of **Longiferone B** on iNOS and COX-2 mRNA levels.

- Cell Treatment and RNA Extraction: RAW264.7 cells are seeded in 6-well plates and treated with Longiferone B and/or LPS as described for the NO assay. After the desired incubation period (e.g., 24 hours), total RNA is extracted from the cells using a suitable RNA isolation kit.
- Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) primers.
- PCR Amplification: The resulting cDNA is used as a template for PCR amplification using specific primers for iNOS, COX-2, and a housekeeping gene (e.g., GAPDH) for normalization.
- Analysis: The PCR products are separated by agarose gel electrophoresis and visualized with a DNA-staining agent. The band intensities for iNOS and COX-2 are quantified and normalized to the intensity of the housekeeping gene to determine the relative mRNA expression levels.

Conclusion

Longiferone B is a daucane sesquiterpene with a well-characterized chemical structure and promising anti-inflammatory activity. Its ability to suppress the expression of key inflammatory mediators iNOS and COX-2 suggests potential therapeutic applications. The detailed spectroscopic data and experimental protocols provided in this guide serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery who are interested in further investigating the properties and potential of Longiferone B. The absence of a reported total synthesis presents an opportunity for synthetic organic chemists to develop a novel synthetic route to this interesting natural product.



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